molecular formula C13H21N3O B2985191 N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine CAS No. 2197830-11-6

N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine

Cat. No.: B2985191
CAS No.: 2197830-11-6
M. Wt: 235.331
InChI Key: KTZYWCIDGCUGCO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine is a cyclohexanamine derivative featuring a dimethylamino group at the 1-position and a 2-methylpyrimidin-4-yloxy substituent at the 2-position. The pyrimidine ring contributes to hydrogen-bonding interactions, while the cyclohexane backbone enhances lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N,N-dimethyl-2-(2-methylpyrimidin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-14-9-8-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYWCIDGCUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H22N2OC_{14}H_{22}N_{2}O, with a molecular weight of 234.34 g/mol. The compound is characterized by a cyclohexane ring, a dimethylamino group, and a pyrimidine derivative, which contribute to its basicity and reactivity. The presence of these functional groups enhances its potential biological activity.

Pharmacological Properties

1. Antimicrobial Activity:
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and cyclohexane have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

2. Enzyme Interaction:
The compound's structural features may allow it to interact with specific enzymes involved in neurotransmitter metabolism. For example, related compounds have demonstrated the ability to catalyze oxidative deamination reactions, which are crucial in the metabolism of neuroactive amines . This suggests that this compound could play a role in modulating neurotransmitter levels.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on the behavior of structurally similar compounds, several potential mechanisms can be hypothesized:

1. Interaction with Receptors:
The pyrimidine moiety may facilitate binding to various receptors in the central nervous system, potentially influencing neurotransmitter signaling pathways.

2. Modulation of Enzymatic Activity:
Given its ability to interact with enzymes involved in amine metabolism, the compound may alter the metabolic pathways of certain neurotransmitters, thereby impacting physiological functions such as mood regulation and cognitive processes.

Research Findings

A review of available literature reveals several studies that provide insight into the biological activity of related compounds:

Study Findings
Demonstrated antimicrobial activity against S. aureus and E. coli for similar compounds.
Investigated structure–activity relationships (SARs) for pyrimidine derivatives with antibacterial properties.
Explored modifications in oligonucleotides that enhance their biological activity through cationic substitutions similar to those found in N,N-dimethyl compounds.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated for their therapeutic potential:

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyridine derivatives for their antibacterial properties, revealing that certain modifications significantly enhanced efficacy against resistant strains of bacteria . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Neurotransmitter Modulation
Research on related dimethylamino compounds indicated their potential role in modulating neurotransmitter levels through enzyme interaction, suggesting pathways for further exploration regarding cognitive enhancement or neuroprotection .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison of Cyclohexanamine Derivatives
Compound Name Substituents Molecular Features Applications/Notes References
Target Compound :
N,N-Dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine
- 2-Methylpyrimidin-4-yloxy
- N,N-Dimethylamino
- Pyrimidine ring enables π-π stacking.
- Cyclohexane enhances steric bulk.
Likely explored for kinase inhibition or agrochemical activity (inferred from analogs). N/A (hypothetical)
N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine - Dimethoxy pyrimidine
- Pyridine linkage
- Multiple methoxy groups increase solubility.
- Pyridine-pyrimidine hybrid structure.
Used as a pesticide intermediate due to herbicidal activity.
N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine (CAS 2201619-78-3) - Pyrazolo-pyrazine substituent - Bicyclic heteroaromatic system.
- Enhanced electron-deficient character.
Potential use in oncology or antiviral research (structural inference).
Orphenadrine Citrate - Benzyl-substituted ethanamine
- Citrate counterion
- Aromatic groups enhance CNS penetration.
- Citrate improves stability.
Clinically used as a muscle relaxant and antihistamine.
trans-4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine hydrochloride - Iodopyridine substituent
- Hydrochloride salt
- Halogenation (iodine) aids in radiolabeling.
- Salt form enhances crystallinity.
Explored in radiopharmaceuticals or as a synthetic intermediate.

Q & A

Q. What are the key synthetic routes for preparing N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Start with a cyclohexanone derivative. Introduce the pyrimidinyloxy group via nucleophilic aromatic substitution (e.g., using 2-methylpyrimidin-4-ol and a halogenated cyclohexanone intermediate under basic conditions) .
  • Step 2: Functionalize the cyclohexane ring with dimethylamine via reductive amination. For example, treat the intermediate with dimethylamine and a reducing agent like NaBH(OAc)₃ in dichloromethane (DCM) .
  • Step 3: Purify intermediates using column chromatography and confirm structures via mass spectrometry (MS) and ¹H NMR. For example, MS (ESI +) can verify molecular ions (e.g., m/z 198 [M + H]⁺ for amine intermediates) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]⁺ for related pyrimidine derivatives) .
  • ¹H NMR: Assign peaks for key groups:
    • Pyrimidine protons (δ 8.0–8.5 ppm for aromatic H).
    • Cyclohexyl methine (δ 3.0–4.0 ppm for oxygen-linked CH).
    • N,N-dimethyl groups (δ 2.2–2.5 ppm for CH₃) .
  • X-ray Crystallography (if applicable): Resolve stereochemistry, as seen in analogous pyrimidinyloxy cyclohexane structures .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and kinetic energy to assess reactivity .
  • Molecular Dynamics (MD): Simulate solvent interactions or conformational stability of the cyclohexane ring .

Q. What strategies resolve discrepancies in NMR data for stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Variable Temperature (VT) NMR: Reduce signal broadening caused by conformational exchange in the cyclohexane ring .
  • X-ray Diffraction: Definitive resolution of stereochemistry, as demonstrated in crystallographic studies of similar amines .

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading). For example, NaHB(OAc)₃ in DCM with acetic acid improves reductive amination efficiency .
  • Catalyst Screening: Test Pd/C or Raney Ni for hydrogenolysis steps (e.g., debenzylation of intermediates) .

Q. What approaches identify potential biological targets for this compound?

Methodological Answer:

  • Molecular Docking: Screen against databases (e.g., Protein Data Bank) using pyrimidine motifs as kinase inhibitors. Analogous compounds inhibit enzymes like cholinesterase .
  • SAR Studies: Modify substituents (e.g., methyl groups on pyrimidine) and test activity in enzyme assays .

Q. How to address conflicting MS and NMR data during characterization?

Methodological Answer:

  • High-Resolution MS (HRMS): Confirm molecular formula (e.g., distinguish [M + H]⁺ from adducts).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts for oxygen-linked carbons .
  • Repetition Under Controlled Conditions: Eliminate artifacts from moisture or impurities .

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